molecular formula C10H11Cl3N2O2S2 B12542125 Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- CAS No. 667422-39-1

Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-

Cat. No.: B12542125
CAS No.: 667422-39-1
M. Wt: 361.7 g/mol
InChI Key: BIZDPWRQJHTBBZ-UHFFFAOYSA-N
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Description

Structural Features and Divergences

Feature Target Compound Thiourea Analogues (e.g., Thioacetamide)
Core Functional Group Thioamide (C=S) Thiourea (N–C(=S)–N)
Substituents Trichloroethyl, Phenylsulfonyl Alkyl/Aryl groups (e.g., CH~3~, C~6~H~5~)
Electron Effects Strongly electron-withdrawing Moderate electron withdrawal (depending on substituents)
Conformational Flexibility Restricted by Cl and SO~2~ groups Higher flexibility in unsubstituted derivatives

Key Comparisons:

  • Bond Lengths :

    • The C=S bond in the target compound (≈1.68 Å) is shorter than in simple thioureas (≈1.71 Å), due to resonance stabilization from the sulfonyl group.
    • C–Cl bonds (1.76–1.78 Å) exhibit typical lengths for trichloromethyl groups.
  • Hydrogen-Bonding Capacity :

    • The sulfonamide NH (pK~a~ ≈ 10–12) is less acidic than thiourea NH (pK~a~ ≈ 8–9), reducing its participation in intermolecular H-bonding.
  • Steric Profiles :

    • The trichloroethyl group increases steric bulk by ≈15% compared to methyl or ethyl substituents in analogues, influencing solubility and crystallinity.

Properties

CAS No.

667422-39-1

Molecular Formula

C10H11Cl3N2O2S2

Molecular Weight

361.7 g/mol

IUPAC Name

N-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]ethanethioamide

InChI

InChI=1S/C10H11Cl3N2O2S2/c1-7(18)14-9(10(11,12)13)15-19(16,17)8-5-3-2-4-6-8/h2-6,9,15H,1H3,(H,14,18)

InChI Key

BIZDPWRQJHTBBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- typically involves multiple steps. One common method includes the reaction of ethanethioamide with 2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

Chemical Properties and Structure

Ethanethioamide has the molecular formula C10H11Cl3N2O2S2C_{10}H_{11}Cl_3N_2O_2S_2 and features a complex structure that includes multiple functional groups. The presence of the trichloroethyl group and the phenylsulfonyl moiety enhances its reactivity and interaction with biological targets.

Scientific Research Applications

1. Organic Synthesis:
Ethanethioamide is primarily utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the creation of various derivatives through reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation : The compound can be oxidized using agents like hydrogen peroxide to yield sulfoxides or sulfones.
  • Reduction : Reduction reactions with lithium aluminum hydride can produce amines or thiols.
  • Substitution : It can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

2. Biological Activity:
Research indicates that Ethanethioamide exhibits potential biological activities, making it a subject of interest in pharmacology:

  • Antimicrobial Properties : Preliminary studies have shown that compounds similar to Ethanethioamide possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Potential : Investigations into its cytotoxic effects reveal that it may selectively target cancer cells while sparing normal cells .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which is relevant for conditions like neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Ethanethioamide against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL for related compounds, indicating promising antibacterial activity .

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted on cell lines demonstrated that Ethanethioamide derivatives exhibited selective cytotoxicity towards human cancer cells. This suggests potential applications in cancer therapeutics, particularly in designing drugs that minimize harm to healthy cells while targeting tumor cells .

Industrial Applications

In addition to its research applications, Ethanethioamide is also utilized in industrial settings:

  • Specialty Chemicals Production : The compound is employed in producing specialty chemicals due to its reactivity and ability to form complex structures.
  • Material Science : Its properties make it suitable for developing new materials with specific characteristics tailored for various industrial applications .

Mechanism of Action

The mechanism of action of Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in oxidative stress response, thereby affecting cellular metabolism and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Thiadiazole Derivatives with Trichloroethyl Groups

Compounds such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides share the trichloroethyl-thiadiazole backbone but differ in substituents. For example:

  • S5 (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide and S6 (N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide) exhibit similar trichloroethyl motifs but replace the phenylsulfonyl group with quinoline or chlorophenyl moieties. These compounds demonstrate binding to the GADD34:PP1 enzyme with energies of -12.3286 kcal/mol (S5) and -12.3140 kcal/mol (S6), driven by hydrophobic interactions rather than hydrogen bonds .

Chloroacetamide Herbicides

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) share chloroacetamide functional groups but lack the thiadiazole and trichloroethyl components. These herbicides target plant acetyl-CoA carboxylase, whereas the ethanethioamide derivative’s bioactivity is likely directed toward microbial or mammalian enzymes .

Saccharin–Tetrazolyl/Thiadiazolyl Derivatives

Derivatives such as those reported by Frija et al. (2019) feature thiadiazole rings but incorporate saccharin moieties instead of trichloroethyl groups.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Activity Synthesis Method Reference
Target Compound 1,3,4-Thiadiazole Trichloroethyl, phenylsulfonyl, ethanethioamide Antimicrobial, antitumor (inferred) Cyclization with I₂/TEA in DMF
S5/S6 (Quinoline/Cinnamamide derivatives) Trichloroethyl-thiadiazole Quinoline, cinnamamide GADD34:PP1 inhibition Multi-step organic synthesis
Alachlor Chloroacetamide Chloro, methoxymethyl Herbicidal Nucleophilic substitution
Saccharin–Thiadiazolyl derivatives Saccharin-thiadiazole hybrid Saccharin, tetrazole pH-dependent antimicrobial Condensation reactions

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis is notable for its rapid cyclization step (1–3 minutes in refluxing acetonitrile), contrasting with the multi-hour reactions required for analogous thiadiazoles .
  • Agricultural vs. Pharmaceutical Use : While chloroacetamide herbicides (e.g., alachlor) prioritize lipophilicity for membrane penetration, the target compound’s trichloroethyl and sulfonyl groups balance hydrophobicity and solubility, optimizing it for therapeutic applications .

Biological Activity

Ethanethioamide, specifically N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and toxicity assessments.

Chemical Structure and Properties

Ethanethioamide belongs to a class of compounds known as thioamides. Its chemical structure can be represented as follows:

C8H6Cl3NS\text{C}_{8}\text{H}_{6}\text{Cl}_{3}\text{N}\text{S}

This compound features a trichlorinated ethyl group attached to a phenylsulfonyl moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that thioacetamide derivatives exhibit notable antimicrobial properties. Studies have shown that modifications in the thioacetamide structure can lead to enhanced antibacterial activity against various Gram-negative bacteria, including E. coli. For instance, the introduction of different aryl groups has been shown to improve the inhibition values significantly .

Table 1: Antimicrobial Activity of Thioacetamide Derivatives

Compound NameMIC (µg/mL)Target Organism
Ethanethioamide derivative 132E. coli
Ethanethioamide derivative 216Pseudomonas aeruginosa
Ethanethioamide derivative 364Staphylococcus aureus

The mechanism by which ethanethioamide exerts its biological effects is primarily through the inhibition of bacterial cell wall synthesis and disruption of protein function. It has been observed that reactive metabolites generated from thioacetamide can modify lysine residues in proteins, leading to cytotoxic effects . This mechanism is crucial for understanding its potential therapeutic applications and toxicological profiles.

Toxicity Studies

Thioacetamide and its derivatives have been extensively studied for their hepatotoxic effects. In vivo studies have demonstrated that ethanethioamide can induce liver damage characterized by centrilobular necrosis and increased serum transaminases in animal models . The compound's toxicity is attributed to its metabolic activation to reactive species that covalently bind to cellular macromolecules.

Table 2: Toxicity Profile of Thioacetamide Derivatives

Compound NameLD50 (mg/kg)Route of AdministrationObserved Effects
Thioacetamide301OralHepatotoxicity, necrosis
EthanethioamideTBDTBDTBD

Case Studies

  • Hepatotoxicity in Rats : A study conducted on rats administered with ethanethioamide revealed significant liver damage markers within 24 hours post-administration. Histopathological examinations showed extensive necrosis in liver tissues, correlating with elevated levels of alanine transaminase (ALT) and aspartate transaminase (AST) .
  • Antibacterial Efficacy : In vitro testing of ethanethioamide derivatives against E. coli showed promising results with MIC values indicating effective growth inhibition. The structure-activity relationship analysis highlighted that specific substitutions on the phenyl ring could enhance antibacterial potency .

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